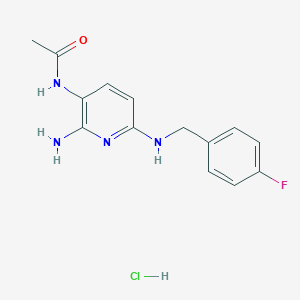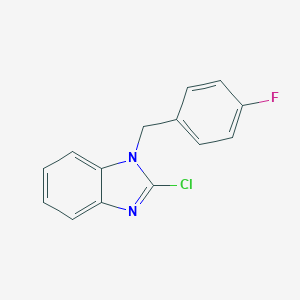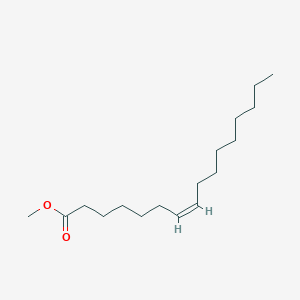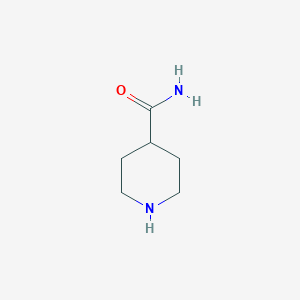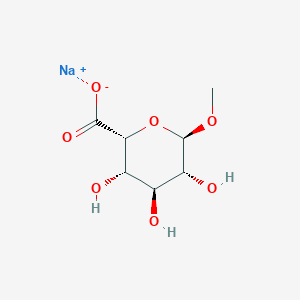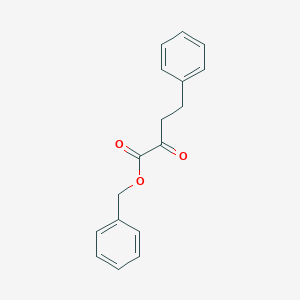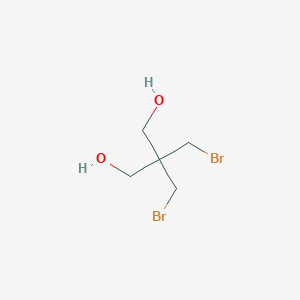![molecular formula C15H11Cl2N3O3S B029028 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 185039-48-9](/img/structure/B29028.png)
6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one
Vue d'ensemble
Description
The compound is a part of a broader class of pyrido[2,3-d]pyrimidines, which are known for their versatile biological activities and potential pharmacological applications. The specific structure of 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one indicates a complex synthesis pathway and a significant potential for interactions with biological targets due to its distinct chemical functionalities.
Synthesis Analysis
Synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives involves multiple steps, including aza-Wittig reactions, and often aims to introduce various functional groups to modulate the compound's biological activity (Liu, He, & Ding, 2007). The synthesis route is characterized by its flexibility in substituting different groups at various positions on the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR).
Molecular Structure Analysis
Molecular structure analysis of pyrido[2,3-d]pyrimidin-7-one derivatives has been confirmed via X-ray crystallography, providing insights into the compound's conformation and potential for intramolecular interactions (Jianchao Liu, H. He, & M. Ding, 2007). The presence of substituents like the 2,6-dichlorophenyl group and methylsulfonyl moiety plays a crucial role in defining the molecule's geometry and electronic properties.
Chemical Reactions and Properties
Chemical reactions involving pyrido[2,3-d]pyrimidin-7-ones typically explore the reactivity of functional groups attached to the core structure, leading to the synthesis of compounds with varied biological activities. For example, modifications at the sulfonyl group can result in derivatives with potential antiviral (Solomyannyi et al., 2019) or antimicrobial properties (Mittal, Sarode, & Vidyasagar, 2011).
Applications De Recherche Scientifique
Hybrid Catalysts in Synthesis
Pyrimidine scaffolds, including those similar to the specified compound, are integral in medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications. Recent studies highlight the use of hybrid catalysts, such as organocatalysts and nanocatalysts, for synthesizing pyrimidine derivatives, emphasizing the development of lead molecules (Parmar, Vala, & Patel, 2023).
Anticancer Properties
Pyrimidines are known for their anticancer activities. The structure-activity relationship (SAR) studies of pyrimidine derivatives have led to the identification of compounds with potential anticancer effects, underlining the significance of the pyrimidine core as a scaffold for developing new biologically active compounds (Chiriapkin, 2022).
Optoelectronic Materials
Research into quinazolines and pyrimidines, including derivatives related to the specified compound, has expanded into the field of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems for creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic cells, demonstrating the versatility of pyrimidine derivatives in electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Remediation
Pyrimidine derivatives have also been studied for their role in environmental science, particularly in the degradation of organic pollutants. The use of enzymes and redox mediators in conjunction with pyrimidine derivatives can enhance the efficiency of degrading recalcitrant compounds in wastewater, indicating their potential application in environmental remediation and pollution control (Husain & Husain, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S/c1-20-13-8(7-18-15(19-13)24(2,22)23)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVXFUKYQHVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442286 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
CAS RN |
185039-48-9 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

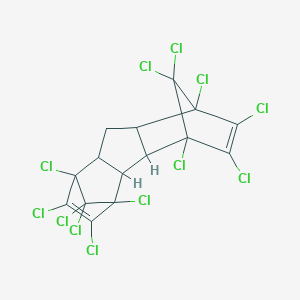
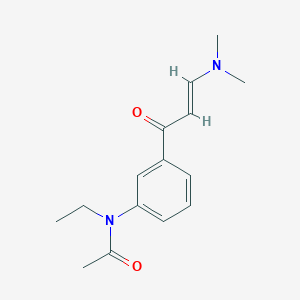

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)
